molecular formula C21H21FN2O5S B11167414 2-(2-fluoro-6-methoxyphenyl)-4-methyl-N-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide

2-(2-fluoro-6-methoxyphenyl)-4-methyl-N-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide

Cat. No.: B11167414
M. Wt: 432.5 g/mol
InChI Key: FHAYHPKUELWXTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-fluoro-6-methoxyphenyl)-4-methyl-N-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a thiazole ring, which is known for its biological activity and is often found in pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluoro-6-methoxyphenyl)-4-methyl-N-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide typically involves multiple steps, starting with the preparation of the thiazole ring. Common synthetic routes include the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic or basic conditions. The reaction conditions often require temperatures ranging from 50°C to 150°C and may involve solvents such as ethanol or acetonitrile.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-fluoro-6-methoxyphenyl)-4-methyl-N-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine and methoxy positions, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(2-fluoro-6-methoxyphenyl)-4-methyl-N-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and are often the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2-(2-fluoro-6-methoxyphenyl)-4-methyl-N-(3,4,5-trimethoxyphenyl)-1,3-benzoxazol-2-amine: Similar in structure but with a benzoxazole ring instead of a thiazole ring.

    4-methoxyphenylboronic acid: Shares the methoxyphenyl group but differs significantly in overall structure and properties.

Uniqueness

The uniqueness of 2-(2-fluoro-6-methoxyphenyl)-4-methyl-N-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide lies in its specific combination of functional groups and the thiazole ring, which confer unique chemical and biological properties

Properties

Molecular Formula

C21H21FN2O5S

Molecular Weight

432.5 g/mol

IUPAC Name

2-(2-fluoro-6-methoxyphenyl)-4-methyl-N-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C21H21FN2O5S/c1-11-19(30-21(23-11)17-13(22)7-6-8-14(17)26-2)20(25)24-12-9-15(27-3)18(29-5)16(10-12)28-4/h6-10H,1-5H3,(H,24,25)

InChI Key

FHAYHPKUELWXTC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=C(C=CC=C2F)OC)C(=O)NC3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.